N-(2,5-dimethoxyphenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(2,5-dimethoxyphenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide is a structurally complex acetamide derivative featuring three key moieties:
- A 2,5-dimethoxyphenyl group attached to the acetamide nitrogen.
- A pyrimidin-2-yl sulfanyl bridge.
- A 4-(2-methoxyphenyl)piperazine substituent on the pyrimidine ring.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O4S/c1-32-18-8-9-21(33-2)19(16-18)27-24(31)17-35-25-26-11-10-23(28-25)30-14-12-29(13-15-30)20-6-4-5-7-22(20)34-3/h4-11,16H,12-15,17H2,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZFRZMXOJATOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=CC(=N2)N3CCN(CC3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Dimethoxyphenyl Intermediate: This step involves the reaction of 2,5-dimethoxyaniline with appropriate reagents to form the dimethoxyphenyl intermediate.
Piperazine Ring Formation: The piperazine ring is synthesized by reacting the dimethoxyphenyl intermediate with a suitable piperazine derivative.
Pyrimidine Moiety Addition: The pyrimidine group is introduced through a nucleophilic substitution reaction.
Final Coupling: The final step involves coupling the pyrimidine-piperazine intermediate with the dimethoxyphenyl intermediate under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, modulating cellular responses.
Pathways: Influencing signaling pathways that regulate cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2-chlorophenyl)-2-({4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide ()
Structural Differences :
- Phenyl substituents : The target compound has 2,5-dimethoxy groups, whereas this analog features a 2-chloro substituent. Chloro groups are electron-withdrawing, reducing electron density on the aromatic ring compared to methoxy groups.
- Piperazine substituent : The 4-methoxyphenyl group in this analog contrasts with the 2-methoxyphenyl group in the target compound. The positional isomerism here could alter spatial orientation and hydrogen-bonding capacity.
- Implications: The 2-chloro substituent may decrease solubility due to reduced polarity.
N-(2,5-dimethylphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide ()
Structural Differences :
- Heterocycle : Replaces pyrimidine with a thiazole ring.
- Substituents : Features methyl groups (electron-donating but less polar than methoxy) on the phenyl ring.
- Implications: Thiazole’s 5-membered ring and sulfur atom may alter π-π stacking interactions compared to pyrimidine’s 6-membered, nitrogen-rich system.
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ()
- Structural Differences: Nitro and chloro substituents: Highly electron-withdrawing groups dominate the phenyl ring.
Implications :
Key Data Table: Structural and Functional Comparison
Research Findings and Implications
- Substituent Position : Methoxy groups at the 2-position on the piperazine-attached phenyl ring (target compound) may optimize receptor binding compared to 4-position analogs due to reduced steric clash .
- Heterocycle Choice : Pyrimidine’s dual nitrogen atoms facilitate hydrogen bonding, whereas thiazole’s sulfur may enhance metabolic stability but reduce target specificity .
- Electron Effects : Methoxy groups improve solubility and electronic density, contrasting with nitro/chloro substituents that favor synthetic utility over bioavailability .
Biological Activity
N-(2,5-dimethoxyphenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of pharmacology. This compound is structurally related to various piperazine and pyrimidine derivatives, which are known for their diverse pharmacological properties, including anticonvulsant and neuroprotective effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a dimethoxyphenyl group, a piperazine moiety, and a pyrimidine ring, contributing to its complex interactions within biological systems.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of related compounds. For instance, research on similar piperazine derivatives has demonstrated efficacy in animal models of epilepsy. The mechanism often involves modulation of neurotransmitter systems and ion channels, particularly voltage-gated sodium channels .
Key Findings:
- In Vivo Studies: In animal models, compounds analogous to this compound showed significant protective effects against seizures induced by maximal electroshock (MES) tests .
- ADMET Profile: Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest that this compound exhibits favorable pharmacokinetic properties with low toxicity levels .
Neuroprotective Effects
The neuroprotective properties of similar compounds have also been explored. These compounds may exert their effects through antioxidant mechanisms and modulation of neuroinflammatory pathways.
Case Studies:
- Animal Model Research: A study indicated that certain derivatives could reduce oxidative stress markers in the brain following induced seizures .
- Behavioral Assessments: Behavioral tests showed minimal adverse effects on anxiety levels and overall activity in treated animals, suggesting a favorable safety profile .
Table 1: Summary of Biological Activities
Table 2: ADMET Properties
| Property | Value |
|---|---|
| Molecular Weight | 382.44 g/mol |
| Log P | 3.36 |
| Bioavailability Score | 0.55 |
| Toxicity Class | IV (low toxicity) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
